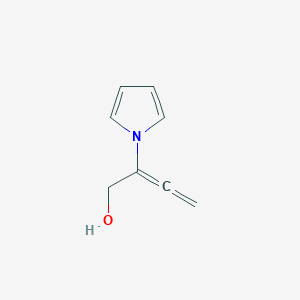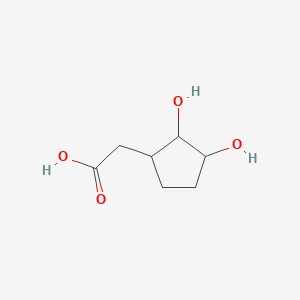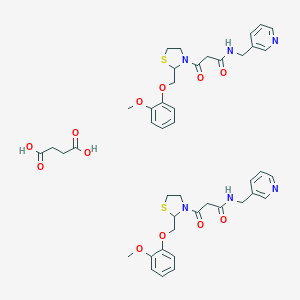
4-Chloro-1-(4-cyanophenyl)-1-oxobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a chemical compound with potential applications in various fields, including materials science and organic synthesis. This compound is of interest due to its unique structural and chemical properties, which can be utilized in the synthesis and development of novel organic materials.
Synthesis Analysis
The synthesis of similar structures involves multi-step reactions that typically include photochemical processes, Knoevenagel condensation, or metal-catalyzed tandem reactions. For example, a related structure could be synthesized through cross-photodimerization processes or by reactions involving acetylenes with noble-metal carbonyl halides (Sato et al., 1987).
Molecular Structure Analysis
The molecular structure of related compounds often exhibits significant stereochemistry and electronic effects due to substituents like chloro and cyano groups. For instance, crystallography studies provide insights into the conformation, dihedral angles, and intermolecular interactions influencing the stability and reactivity of these molecules (Raju et al., 2015).
Chemical Reactions and Properties
Compounds similar to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane participate in various chemical reactions, including cycloadditions, rearrangements, and photodimerization, influenced by their functional groups. For example, rearrangements and cycloadditions are common reactions that alter the core structure, affecting the compound's electronic and physical properties (Ikeda et al., 2004).
Aplicaciones Científicas De Investigación
Molecular Docking and Structural Studies
4-Chloro-1-(4-cyanophenyl)-1-oxobutanoic acid derivatives exhibit significant potential in molecular docking and structural studies. These compounds have been explored for their nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Their vibrational bands, determined through FT-IR and FT-Raman spectra and DFT calculations, alongside their stability analyzed via natural bond orbital (NBO) analysis, indicate their suitability in developing new materials with good biological activities. This could further enhance the investigation of butanoic acid derivatives for pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biocatalysis for Chiral Synthesis
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli expressing specific genes demonstrates the compound's role in the efficient synthesis of optically pure substances. This process, which does not require the addition of commercially available enzymes or organic solvents, shows the compound's applicability in creating chiral drugs and intermediates with high enantiomeric excess (Kizaki, Yasohara, Hasegawa, Wada, Kataoka, & Shimizu, 2001).
Material Synthesis and Characterization
4-Chloro-1-(4-cyanophenyl)-1-oxobutane derivatives have been employed in synthesizing and characterizing new materials. For instance, their application in the synthesis of 4H-isoxazol-5-ones through a multi-component reaction in an aqueous medium showcases their versatility. This method, favored for its efficiency, simplicity, and environmentally friendly nature, opens new pathways in material science, offering high yields and shorter reaction times (Kiyani & Ghorbani, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorobutanoyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYFCCOAMQFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645177 |
Source


|
| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(4-cyanophenyl)-1-oxobutane | |
CAS RN |
188851-50-5 |
Source


|
| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

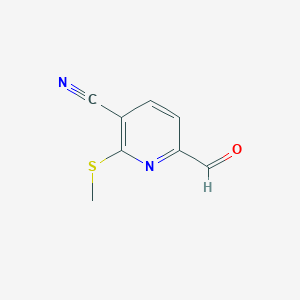

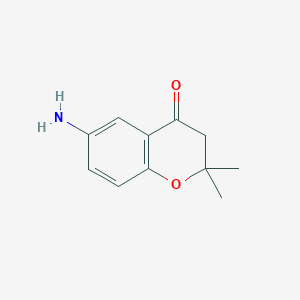
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
